molecular formula C15H14N6O B2371376 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide CAS No. 1351645-60-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide

Cat. No. B2371376
CAS RN: 1351645-60-7
M. Wt: 294.318
InChI Key: BOGGDJXXKVDGAV-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide, also known as MLN4924, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Derivative Development

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide, while not directly mentioned, is related to research focused on the synthesis of novel heterocyclic compounds. These studies often involve the creation of new derivatives with potential applications in various fields, including medicinal chemistry and materials science. For example, research on the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives highlights the potential for developing compounds with plant growth stimulant activity, indicating the broader utility of pyrazolyl-pyridazine moieties in agrochemical research (Yengoyan et al., 2018).

Biological Activity and Potential Therapeutic Applications

Several studies have explored the biological activities of compounds structurally related to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide. The synthesis and preliminary biological evaluation of novel derivatives have been a focus, particularly in the context of antimicrobial and anticancer activities. These efforts aim to identify new therapeutic agents that could be effective against various diseases, including tuberculosis and cancer. For instance, compounds with the pyrazolyl-pyridazine moiety have been evaluated for their plant growth stimulant activity, suggesting a potential for agricultural applications as well (Yengoyan et al., 2018).

Material Science and Engineering Applications

The structural features of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide may also find relevance in material science and engineering. Compounds with similar moieties have been utilized in the synthesis of metallic grids and ligands for anion encapsulation, which can be applied in the development of new materials with unique properties for industrial applications. Such materials could potentially be used in catalysis, environmental remediation, and the development of novel sensors (Manzano et al., 2008).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-9-11(2)21(20-10)14-7-6-12(18-19-14)15(22)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGGDJXXKVDGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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